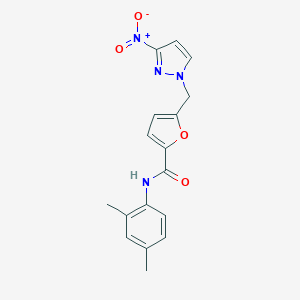
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific targets in cells. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide targets the nervous system, causing paralysis and death. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to regulate the activity of various enzymes involved in growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are diverse and depend on the specific application. In cancer cells, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In insects, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide causes paralysis and death by targeting the nervous system. In plants, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide enhances growth and development by regulating the activity of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential applications in drug development, insect control, and agriculture. In drug development, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be a promising candidate for the treatment of cancer. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may also be developed further to control insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be used to regulate plant growth and development in agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Conclusion
In conclusion, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a promising candidate for drug development, insect control, and agriculture. Further research is needed to fully understand the potential of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in these fields.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then chlorinated to yield 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been optimized to increase yield and purity, and it is now a well-established method in the scientific community.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, insecticide development, and plant growth regulation. In cancer research, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Insecticides containing 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have also been developed, which have shown promising results in controlling insect populations. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to enhance plant growth and development, making it a potential candidate for use in agriculture.
Propiedades
Nombre del producto |
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H10Cl3N3O |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-9(14)11(18(2)17-6)12(19)16-8-5-3-4-7(13)10(8)15/h3-5H,1-2H3,(H,16,19) |
Clave InChI |
QWYTUOAQJMBGQF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)



![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
